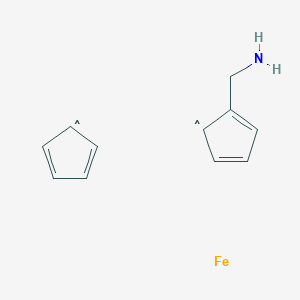
PTH (1-31) (HUMAN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parathyroid hormone (1-31) (HUMAN) is a peptide fragment derived from the full-length human parathyroid hormone. This fragment consists of the first 31 amino acids of the parathyroid hormone, which is known for its role in regulating calcium levels in the blood. Unlike the full-length hormone, parathyroid hormone (1-31) (HUMAN) has been found to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-31) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of parathyroid hormone (1-31) (HUMAN) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Parathyroid hormone (1-31) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
Aplicaciones Científicas De Investigación
Parathyroid hormone (1-31) (HUMAN) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and calcium regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis due to its bone-forming properties without causing bone resorption.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Parathyroid hormone (1-31) (HUMAN) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTHR1), a class B G protein-coupled receptor. This binding activates the Gs-cAMP signaling pathway, leading to increased cyclic AMP (cAMP) levels in target cells. The elevated cAMP levels promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity .
Comparación Con Compuestos Similares
Similar Compounds
Parathyroid hormone (1-34) (HUMAN): A longer fragment that includes the first 34 amino acids of the parathyroid hormone. It is also used in osteoporosis research but has different pharmacological properties.
Parathyroid hormone-related peptide (1-34) (HUMAN): A peptide with similar functions but derived from a different gene. It has distinct roles in calcium and phosphate regulation.
Uniqueness
Parathyroid hormone (1-31) (HUMAN) is unique in its ability to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis treatment. Its shorter length compared to other fragments also allows for easier synthesis and modification .
Propiedades
Número CAS |
157938-23-3 |
|---|---|
Fórmula molecular |
C162H269N49O47S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




